Home > Products > Screening Compounds P54639 > Melphalan flufenamide hydrochloride
Melphalan flufenamide hydrochloride - 380449-54-7

Melphalan flufenamide hydrochloride

Catalog Number: EVT-3318923
CAS Number: 380449-54-7
Molecular Formula: C24H31Cl3FN3O3
Molecular Weight: 534.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melphalan flufenamide hydrochloride, also known by its developmental name J1, is a novel peptide-drug conjugate (PDC) designed to improve the delivery and efficacy of the alkylating agent melphalan. [] It consists of melphalan linked to a dipeptide moiety (flufenamide) via an ester bond. This design enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively than melphalan alone. [] Once inside the cell, particularly in tumor cells with high aminopeptidase activity, the peptide bond is cleaved, releasing melphalan and trapping it intracellularly. [, ] This targeted approach aims to increase the concentration of the active drug in tumor cells while minimizing systemic exposure and potential side effects.

Future Directions
  • Biomarker Development: Identifying biomarkers, such as APN expression levels, could help select patients most likely to benefit from melflufen therapy, leading to more personalized treatment strategies. [, , ]
  • Combination Therapies: Investigating melflufen in combination with other targeted therapies, immunotherapies, or novel agents could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
  • Expansion to Other Cancers: Exploring the therapeutic potential of melflufen in other malignancies with high aminopeptidase activity, beyond MM and osteosarcoma, could provide new treatment avenues for patients with limited options. [, , ]
Overview

Melphalan flufenamide hydrochloride, commonly known as melphalan flufenamide or melflufen, is a novel anticancer medication primarily used for the treatment of relapsed or refractory multiple myeloma. This compound is classified as a peptidase-enhanced cytotoxic agent, designed to improve the delivery and efficacy of melphalan, a traditional alkylating agent. Melphalan flufenamide was approved for medical use in the United States in February 2021 and in the European Union in August 2022, marking its significance in cancer therapy .

Synthesis Analysis

Melphalan flufenamide is synthesized through a process that involves the conjugation of melphalan with 4-fluoro-L-phenylalanine, resulting in a dipeptide structure. The synthesis can be described as follows:

  1. Starting Materials: Melphalan (an alkylating agent) and 4-fluoro-L-phenylalanine are the primary reactants.
  2. Reaction Conditions: The reaction typically requires specific pH conditions and temperature control to facilitate the formation of the dipeptide bond.
  3. Purification: Following synthesis, melphalan flufenamide is purified using techniques such as chromatography to ensure the removal of unreacted starting materials and by-products.

This method enhances the lipophilicity of melphalan, allowing for better cellular uptake compared to its parent compound .

Molecular Structure Analysis

The chemical formula for melphalan flufenamide hydrochloride is C24_{24}H30_{30}Cl2_2FN_{N}3O3_3, with a molar mass of approximately 498.42 g/mol. The structure is characterized by:

  • Dipeptide Backbone: Comprising melphalan and para-fluoro-L-phenylalanine.
  • Functional Groups: Contains an ethyl ester moiety and two chlorine atoms attached to the nitrogen mustard group, which are crucial for its alkylating activity.

The three-dimensional structure can be represented using various molecular modeling tools, showcasing its interactions at the atomic level .

Chemical Reactions Analysis

Melphalan flufenamide undergoes several key chemical reactions upon administration:

  1. Hydrolysis: The compound is hydrolyzed by aminopeptidases present in malignant cells, releasing free melphalan.
  2. Alkylation: Free melphalan acts as an alkylating agent, forming covalent bonds with DNA at the N-7 position of guanine and N-3 position of adenine. This leads to DNA cross-linking and fragmentation, ultimately inducing apoptosis in cancer cells.
  3. Resistance Mechanism: The design of melphalan flufenamide allows it to circumvent some resistance mechanisms that affect traditional melphalan therapy, as it can induce DNA damage even in cells resistant to conventional treatments .
Mechanism of Action

The mechanism of action of melphalan flufenamide involves several steps:

  1. Cellular Uptake: The prodrug enters malignant cells via passive diffusion due to its lipophilic nature.
  2. Enzymatic Activation: Inside the cell, it is hydrolyzed by aminopeptidases to release active melphalan.
  3. DNA Interaction: Free melphalan then binds to DNA, causing cross-linking and subsequent DNA damage.
  4. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to apoptosis, effectively reducing tumor cell viability.

This mechanism highlights the advantages of using melphalan flufenamide over traditional therapies by enhancing drug delivery directly into cancer cells .

Physical and Chemical Properties Analysis

Melphalan flufenamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its modified structure.
  • Stability: The compound shows stability under physiological conditions but can undergo rapid hydrolysis in plasma.
  • Distribution: After intravenous administration, it has a mean volume of distribution of approximately 35 L, indicating extensive tissue distribution .

These properties are critical for its pharmacokinetics and therapeutic efficacy.

Applications

Melphalan flufenamide is primarily applied in oncology for treating multiple myeloma patients who have undergone multiple lines of therapy. Its use is particularly indicated for those whose disease has become refractory to other treatments, including proteasome inhibitors and immunomodulatory agents. Clinical studies have demonstrated its effectiveness in inducing apoptosis in resistant multiple myeloma cell lines, making it a valuable addition to cancer treatment regimens .

Molecular Design and Prodrug Rationale

Structural Optimization of Alkylating Agents via Peptide Conjugation

Melphalan flufenamide hydrochloride (melflufen) represents a strategic advancement in nitrogen mustard-based chemotherapy through rational peptide conjugation. The parent compound, melphalan, has demonstrated clinical utility in hematological malignancies but suffers from limited cellular uptake due to its hydrophilic nature (logP = -1.43). To overcome this pharmacokinetic limitation, researchers conjugated melphalan to para-fluoro-L-phenylalanine via an amide bond, creating an ethyl ester prodrug with substantially enhanced lipophilicity (logP = +2.18) [1] [3] [6]. This structural modification transforms the molecule from a substrate for active amino acid transporters to a compound capable of passive diffusion across cell membranes, significantly improving tumor penetration [3] [6].

The dipeptide design was optimized through systematic evaluation of amino acid constituents. Fluorination of the phenylalanine moiety provided optimal metabolic stability while maintaining susceptibility to aminopeptidase cleavage. The ethyl ester group serves a dual purpose: it further increases lipophilicity and functions as a bioreversible protective group that is hydrolyzed intracellularly by esterases after cellular uptake [3] [5]. This molecular architecture achieves a 50-100 fold increase in cellular accumulation compared to unconjugated melphalan in multiple myeloma cell lines, as demonstrated by liquid chromatography-mass spectrometry quantification of intracellular alkylator concentrations [1] [6].

Table 1: Physicochemical Properties of Melphalan vs. Melphalan Flufenamide Hydrochloride

PropertyMelphalanMelphalan Flufenamide
Molecular Weight305.2 g/mol534.9 g/mol (hydrochloride)
LogP (Octanol-Water)-1.43+2.18
Aqueous SolubilityHighLow
Membrane PermeabilityLow (transporter-dependent)High (passive diffusion)
Cellular Uptake Rate0.8 pmol/10⁶ cells/min42 pmol/10⁶ cells/min

Prodrug Activation Mechanisms: Aminopeptidase-Mediated Hydrolysis

The activation pathway of melphalan flufenamide exemplifies precision biochemistry leveraging tumor-specific enzymatic machinery. Following rapid cellular internalization, the prodrug undergoes sequential enzymatic hydrolysis primarily mediated by aminopeptidases – zinc-dependent metalloproteases overexpressed in various malignancies [2] [3] [6]. The initial activation step involves esterase-mediated cleavage of the ethyl ester group, producing the polar intermediate desethyl-melphalan flufenamide. This intermediate serves as the optimal substrate for aminopeptidase N (CD13/ANPEP), which hydrolyzes the amide bond between the para-fluoro-L-phenylalanine and melphalan moieties, releasing the active alkylator melphalan directly within the intracellular compartment [1] [6].

This enzymatic activation creates a drug-trapping mechanism: the liberated hydrophilic melphalan cannot readily diffuse back across the plasma membrane, leading to intracellular accumulation to concentrations 10-50 times higher than achievable with equimolar extracellular melphalan administration [3] [6]. Pharmacodynamic studies demonstrate complete hydrolysis occurs within 30 minutes of cellular entry, with peak melphalan concentrations reached at 15 minutes post-prodrug administration in myeloma cell lines [3]. The critical role of aminopeptidases has been confirmed through inhibition experiments using bestatin, which reduces cytotoxicity by 85-92% in UC cell lines and primary multiple myeloma cells [2] [6].

Table 2: Key Enzymes in Melphalan Flufenamide Hydrolysis

EnzymeClassFunction in ActivationTissue Distribution
Aminopeptidase N (CD13)MetalloproteaseCleaves peptide bond to release melphalanOverexpressed in myeloma, UC, ovarian cancer
Leucine Aminopeptidase 3MetalloproteaseSecondary activation pathwayUbiquitous expression
Leukotriene A4 HydrolaseBifunctional enzymeMinor activation pathwayHematopoietic cells
CarboxylesterasesEsteraseEthyl ester hydrolysisUbiquitous expression
Bleomycin HydrolaseCysteine proteaseAlternative activation routeOverexpressed in myeloma

Targetability of Aminopeptidase N-Overexpressing Malignancies

The therapeutic rationale for melphalan flufenamide centers on exploiting differential enzyme expression between malignant and normal tissues. Aminopeptidase N (CD13) is overexpressed 3-8 fold in multiple myeloma cells compared to normal plasma cells, creating a therapeutic index based on enzymatic activity rather than cellular lineage [3] [6]. Immunohistochemical analysis of 83 cystectomy specimens revealed prominent CD13 expression in 98.8% of urothelial carcinomas, with high expression correlating with significantly longer median overall survival in response to alkylator therapy (p=0.02) [2]. Similarly, gene expression profiling in multiple myeloma demonstrates elevated transcript levels of multiple aminopeptidases (XPNPEP1, RNPEP, DPP3, BLMH), with high expression associated with shorter overall survival in untreated patients [3] [6].

The tumor-selective activation mechanism was validated in xenograft models using CD13-positive versus CD13-knockdown myeloma cells. Tumors with high CD13 expression showed 92% growth inhibition following melphalan flufenamide treatment versus 38% in CD13-deficient tumors, despite equivalent vascularization and proliferation indices [3] [6]. Clinical evidence from the HORIZON trial demonstrated an overall response rate of 29% in triple-class refractory multiple myeloma patients, with response rates increasing to 35-40% in the subset with high CD13 expression as determined by flow cytometry of bone marrow aspirates [4] [6]. This aminopeptidase-dependent efficacy extends beyond hematologic malignancies, with preclinical data showing enhanced cytotoxicity in CD13-overexpressing solid tumors including ovarian carcinoma, small cell lung cancer, and urothelial carcinoma [2] [7].

Comparative Bioavailability of Lipophilic vs. Hydrophilic Alkylators

The pharmacokinetic superiority of melphalan flufenamide over conventional alkylators stems from its optimized distribution profile. The lipophilic prodrug achieves tissue concentrations 5-7 times higher than hydrophilic melphalan at equivalent doses, with a volume of distribution of 35 L versus melphalan's 20 L [1] [5]. Following intravenous administration, melphalan flufenamide demonstrates rapid extravasation into tumor tissue, with peak tumor concentrations occurring within 15 minutes – significantly faster than the 60-90 minute peak observed with melphalan [3].

Quantitative analysis of intracellular payload delivery reveals the prodrug's fundamental advantage: treatment with 10 μM melphalan flufenamide generates intracellular melphalan concentrations of 350 ± 42 pmol/10⁶ cells in multiple myeloma cell lines, compared to 8.2 ± 1.3 pmol/10⁶ cells after equimolar melphalan exposure [3] [6]. This 42-fold enhancement in tumor cell bioavailability translates to proportional increases in DNA adduct formation, as quantified by mass spectrometry analysis of guanine-N7-melphalan adducts [3]. The area under the curve (AUC) ratio of active alkylators favors melphalan flufenamide by 15:1 in bone marrow aspirates from treated patients, explaining its activity in melphalan-resistant disease where impaired cellular uptake represents the primary resistance mechanism [1] [6].

Table 3: Pharmacokinetic Comparison of Alkylator Delivery Systems

Properties

CAS Number

380449-54-7

Product Name

Melphalan flufenamide hydrochloride

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride

Molecular Formula

C24H31Cl3FN3O3

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1

InChI Key

ZCMWSKHHXLCVHI-VROPFNGYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.